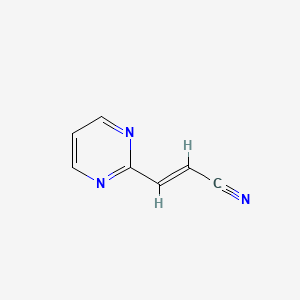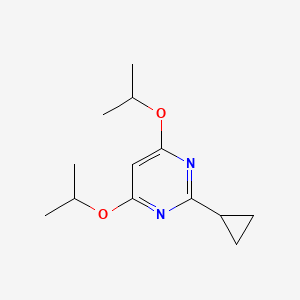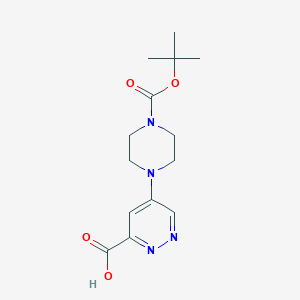![molecular formula C12H11N3 B13097351 2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
2,3-Dimethylpyridazino[1,6-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine consists of a fused ring system combining a benzene ring, an imidazole ring, and a pyridazine ring, with two methyl groups attached at the 2 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of 2,3-diaminopyridine with dimethyl acetal in toluene, catalyzed by p-toluenesulfonic acid, can yield the desired imidazopyridazine .
Industrial Production Methods
Industrial production methods for 2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce partially or fully reduced derivatives.
科学的研究の応用
2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the context of cancer research.
Medicine: Explored for its antiviral, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring system but with different substitution patterns.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion pattern.
Imidazo[4,5-c]pyridine: Similar in structure but with variations in the position of nitrogen atoms.
Uniqueness
2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of methyl groups at the 2 and 3 positions. This structural uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development .
特性
分子式 |
C12H11N3 |
|---|---|
分子量 |
197.24 g/mol |
IUPAC名 |
2,3-dimethylpyridazino[1,6-a]benzimidazole |
InChI |
InChI=1S/C12H11N3/c1-8-7-12-13-10-5-3-4-6-11(10)15(12)14-9(8)2/h3-7H,1-2H3 |
InChIキー |
OAVJARFYMQKFLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC3=CC=CC=C3N2N=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)





![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)


